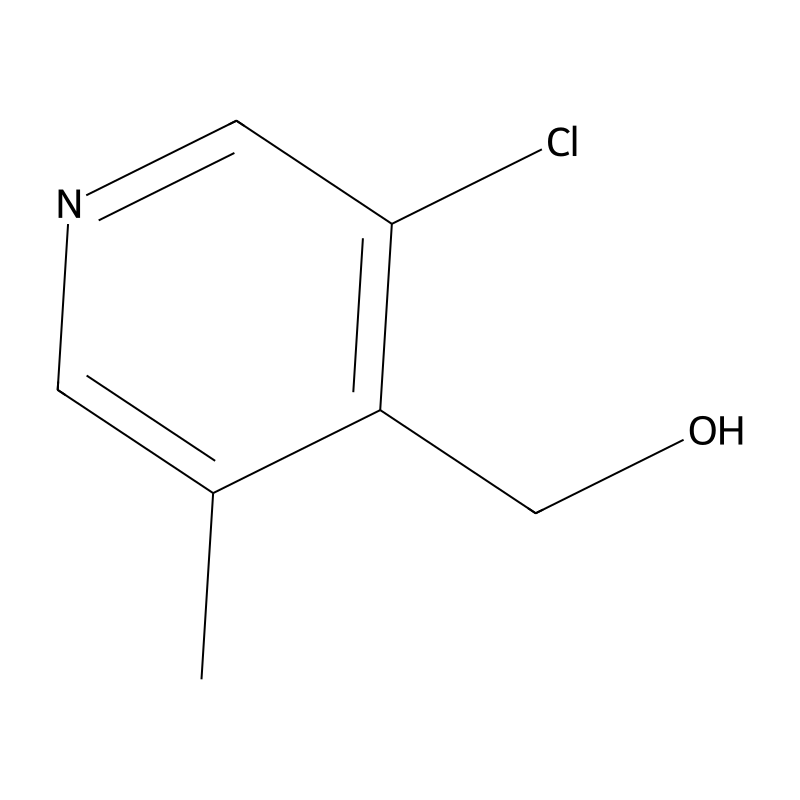

(3-Chloro-5-methyl-4-pyridyl)methanol

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

(3-Chloro-5-methyl-4-pyridyl)methanol, also known as 3-chloro-5-methylpyridin-4-ylmethanol, is a chemical compound with the molecular formula and a molecular weight of approximately 157.60 g/mol. It features a pyridine ring substituted with a chlorine atom at the 3-position, a methyl group at the 5-position, and a hydroxymethyl group at the 4-position. This unique structure imparts distinct chemical properties that make it valuable in various scientific fields.

- Oxidation: The hydroxymethyl group can be oxidized to form the corresponding aldehyde or carboxylic acid.

- Reduction: The chlorine atom can be reduced to yield the corresponding methyl derivative.

- Substitution: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols, leading to various derivatives.

Major products from these reactions include:

- Oxidation products: (3-Chloro-5-methyl-4-pyridyl)aldehyde and (3-Chloro-5-methyl-4-pyridyl)carboxylic acid.

- Reduction product: 5-methyl-4-pyridylmethanol.

- Substitution products: (3-Amino-5-methyl-4-pyridyl)methanol and (3-Mercapto-5-methyl-4-pyridyl)methanol.

Research indicates that (3-Chloro-5-methyl-4-pyridyl)methanol exhibits several biological activities, including:

- Antioxidant properties: It may help mitigate oxidative stress.

- Antifungal activity: Demonstrated effectiveness against certain fungal strains.

- Anti-inflammatory effects: Potential to reduce inflammation in biological systems.

These properties suggest its potential as a therapeutic agent in treating various diseases, although further investigation is necessary to establish definitive biological mechanisms and efficacy.

The synthesis of (3-Chloro-5-methyl-4-pyridyl)methanol typically involves chlorination of 5-methyl-4-pyridylmethanol. A common method includes:

- Reacting 5-methyl-4-pyridylmethanol with thionyl chloride () in the presence of a base such as pyridine.

- Conducting the reaction under mild conditions, often at room temperature.

In industrial settings, continuous flow reactors can be employed to enhance control over reaction conditions, improving yield and purity.

(3-Chloro-5-methyl-4-pyridyl)methanol has several applications across various fields:

- Chemistry: Serves as an intermediate in synthesizing heterocyclic compounds.

- Biology: Acts as a building block for developing biologically active molecules and potential pharmaceuticals.

- Industry: Utilized in producing specialty chemicals with specific properties.

The interactions of (3-Chloro-5-methyl-4-pyridyl)methanol with biological targets are under investigation. Its mechanism of action may involve modulating enzyme or receptor activity through hydrogen bonding facilitated by the hydroxymethyl group. The chlorine substituent may influence lipophilicity and pharmacokinetic properties, enhancing binding affinity to specific targets.

Several compounds share structural similarities with (3-Chloro-5-methyl-4-pyridyl)methanol. Here are some notable examples:

| Compound Name | Structural Features | Similarity Level |

|---|---|---|

| (3-Chloro-4-pyridyl)methanol | Lacks the methyl group at the 5-position | Moderate |

| (3-Methyl-4-pyridyl)methanol | Lacks the chlorine atom at the 3-position | Moderate |

| (3-Chloro-5-methyl-4-pyridyl)amine | Contains an amino group instead of hydroxymethyl | High |

Uniqueness

(3-Chloro-5-methyl-4-pyridyl)methanol is unique due to its combination of both chlorine and methyl substituents on the pyridine ring, which significantly influences its reactivity and interaction profile compared to similar compounds. This structural arrangement enhances its potential as a versatile intermediate in organic synthesis and various research applications.